GSK-LSD1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK-LSD1 是一种强效且选择性的赖氨酸特异性去甲基化酶 1 (LSD1) 抑制剂,LSD1 是一种通过组蛋白蛋白去甲基化来调节基因表达的酶。 这种化合物因其在各种疾病(包括癌症和病毒感染)中潜在的治疗应用而受到广泛关注 .

科学研究应用

GSK-LSD1 具有广泛的科学研究应用,包括:

癌症研究: 它用于研究 LSD1 在癌细胞增殖和分化中的作用。

病毒感染: This compound 正在研究其抑制由病毒感染(如 SARS-CoV-2)触发的细胞因子释放综合征的能力.

表观遗传学: 它用作化学探针来探索通过组蛋白去甲基化对基因表达的表观遗传调控.

作用机制

GSK-LSD1 通过抑制赖氨酸特异性去甲基化酶 1 的酶活性来发挥其作用。LSD1 参与组蛋白蛋白的去甲基化,在调节基因表达中起着至关重要的作用。通过抑制 LSD1,this compound 阻止了组蛋白蛋白中甲基基团的去除,从而导致基因表达模式发生改变。 这种抑制会导致癌细胞增殖受到抑制,以及免疫反应的调节 .

生化分析

Biochemical Properties

GSK-LSD1 functions as an irreversible, mechanism-based inhibitor of LSD1, with an IC50 value of 16 nM . It is highly selective, being over 1000-fold more selective for LSD1 compared to other closely related flavin adenine dinucleotide (FAD)-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) . This compound interacts with LSD1 by binding to its active site, thereby inhibiting its demethylase activity. This inhibition leads to changes in gene expression patterns, particularly in cancer cell lines, where it has been shown to inhibit cell proliferation .

Cellular Effects

This compound has profound effects on various cellular processes. In cancer cell lines, it induces changes in gene expression that inhibit cell growth and proliferation . It has also been shown to reduce inflammation and lipolysis in adipocytes, thereby improving insulin sensitivity and glycemic control in mouse models of obesity . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells by promoting a memory phenotype and reducing T cell exhaustion .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the demethylation of histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in gene expression . This compound also disrupts interactions between LSD1 and other proteins, such as the transcription factor GFI1B, which is crucial for the survival of acute myeloid leukemia (AML) cells . This disruption further contributes to its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in in vitro studies, this compound has been shown to significantly reduce the expression of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) from severe COVID-19 patients . In mouse models, systemic administration of this compound has been found to reduce food intake and body weight, ameliorate non-alcoholic fatty liver disease (NAFLD), and improve insulin sensitivity over time . These effects suggest that this compound has a stable and long-lasting impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of obesity, systemic administration of this compound at different dosages has been shown to reduce food intake and body weight, improve insulin sensitivity, and ameliorate NAFLD . High doses of this compound may lead to adverse effects, such as toxicity and off-target interactions. Therefore, careful dosage optimization is crucial to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and insulin sensitivity. In mouse models of obesity, this compound has been shown to reduce adipocyte inflammation and lipolysis, thereby improving insulin sensitivity and glycemic control . It also reverses NAFLD in a non-hepatocyte-autonomous manner, suggesting an indirect mechanism potentially via inhibition of adipocyte lipolysis and subsequent effects on lipid partitioning .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to reduce inflammation and lipolysis in adipocytes, indicating its ability to penetrate adipose tissue and exert its effects locally . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells, suggesting its effective distribution within the immune system .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with LSD1 and other chromatin-associated proteins. This localization is crucial for its activity, as it allows this compound to inhibit LSD1-mediated demethylation of histone proteins and regulate gene expression . The targeting signals and post-translational modifications that direct this compound to the nucleus are essential for its function and therapeutic efficacy.

准备方法

合成路线和反应条件

GSK-LSD1 的合成涉及多个步骤,从关键中间体的制备开始特定的反应条件,如温度、溶剂和催化剂,都经过优化以实现高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用先进的技术,如连续流动化学和自动化合成,以确保一致性和效率。 质量控制措施,包括高效液相色谱 (HPLC),用于监测最终产品的纯度和效力 .

化学反应分析

反应类型

GSK-LSD1 会经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及将一个官能团替换为另一个官能团.

常见的试剂和条件

这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和取代试剂(例如卤代烷烃)。 反应条件,如温度、压力和溶剂选择,都经过精心控制以实现预期结果 .

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。 取代反应可导致形成各种官能化衍生物 .

相似化合物的比较

GSK-LSD1 与其他 LSD1 抑制剂进行了比较,例如:

反苯环丙胺: 一种非选择性抑制剂,也针对单胺氧化酶。

ORY-1001 (Iadademstat):

GSK-2879552: 另一种正在研究用于癌症治疗的选择性 LSD1 抑制剂

独特性

This compound 的独特之处在于它对 LSD1 的高度选择性,优于其他相关酶,如 LSD2 和单胺氧化酶。 这种选择性降低了脱靶效应的可能性,增强了其治疗潜力 .

类似化合物的列表

- 反苯环丙胺

- ORY-1001 (Iadademstat)

- GSK-2879552

- IMG-7289 (Bomedemstat)

- INCB059872

- CC-90011 (Pulrodemstat)

属性

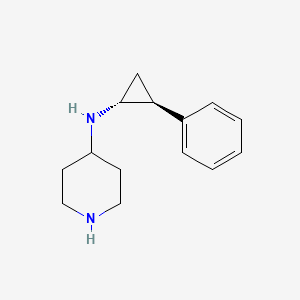

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASFYRLYJAZPPL-UONOGXRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)

![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)

![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)